Bis-aminooxy-PEG3
CAS No.: 98627-70-4
Cat. No.: VC0521387
Molecular Formula: C8H20N2O5
Molecular Weight: 224.26 g/mol
Purity: >95% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 98627-70-4 |
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Molecular Formula | C8H20N2O5 |
Molecular Weight | 224.26 g/mol |
IUPAC Name | O-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]hydroxylamine |
Standard InChI | InChI=1S/C8H20N2O5/c9-14-7-5-12-3-1-11-2-4-13-6-8-15-10/h1-10H2 |
Standard InChI Key | DZEJMPNILLCRBD-UHFFFAOYSA-N |
SMILES | C(COCCON)OCCOCCON |
Canonical SMILES | C(COCCON)OCCOCCON |
Appearance | Solid powder |
Introduction
Bis-aminooxy-PEG3 is a derivative of polyethylene glycol (PEG) that contains two aminooxy groups. It is widely used in bioconjugation reactions due to its ability to form stable bonds with aldehydes, resulting in oxime linkages. This compound is particularly valuable in aqueous environments because the PEG spacer enhances solubility and stability.
Key Features:
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Chemical Formula: C8H20N2O5
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Molecular Weight: Approximately 224.26 g/mol
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CAS Number: 98627-70-4
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Synonyms: Bis-(aminoxy)-PEG3, O,O'-(((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl))bis(hydroxylamine)
Applications in Bioconjugation
Bis-aminooxy-PEG3 is used extensively in bioconjugation reactions, particularly for attaching molecules to proteins or other biomolecules. Its ability to form stable oxime bonds with aldehydes makes it an ideal linker for creating conjugates that require high stability and minimal toxicity.
Example Applications:
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Antibody-Drug Conjugates (ADCs): Bis-aminooxy-PEG3 can serve as a linker in ADCs, connecting the antibody to the drug payload.
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PROTACs (Proteolysis Targeting Chimeras): It is used as a linker in PROTAC molecules to connect the target protein binder to the E3 ubiquitin ligase recruiter.
Research Findings
Recent studies have highlighted the versatility of Bis-aminooxy-PEG3 in various biomedical applications. For instance, its use in creating dual-targeting peptides for cancer imaging has shown promising results. The PEG spacer enhances the pharmacokinetics of these peptides, allowing for better tumor targeting and imaging contrast .
Key Research Highlights:
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Dual-Receptor Targeting: Bis-aminooxy-PEG3 has been used to create heterodimeric peptides that target both integrin alpha(v)beta(3) and gastrin-releasing peptide receptor (GRPR), showing improved tumor imaging capabilities .
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Stability and Solubility: The PEG component of Bis-aminooxy-PEG3 improves the solubility and stability of conjugates in aqueous environments, which is crucial for in vivo applications .
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